[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
CAS No.: 2191401-18-8
Cat. No.: VC6739317
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09
* For research use only. Not for human or veterinary use.
![[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride - 2191401-18-8](/images/structure/VC6739317.png)
Specification
CAS No. | 2191401-18-8 |
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Molecular Formula | C6H13Cl2N3 |
Molecular Weight | 198.09 |
IUPAC Name | 2-(5-methylpyrazol-1-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C6H11N3.2ClH/c1-6-2-4-8-9(6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H |
Standard InChI Key | ZEPBMQMCHFRATA-UHFFFAOYSA-N |
SMILES | CC1=CC=NN1CCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride consists of a pyrazole ring substituted with a methyl group at position 5, connected via an ethylamine chain protonated with two hydrochloride groups. The IUPAC name is 2-(5-methyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride, with the molecular formula C₆H₁₃Cl₂N₃ and a molecular weight of 206.11 g/mol . The free base form (C₆H₁₁N₃) has a molecular weight of 125.17 g/mol .
Structural Characterization
Key spectral data includes:
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SMILES: Cl.Cl.NCCc1n[nH]c(c1)C
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X-ray Crystallography: While crystallographic data for the dihydrochloride salt remains unpublished, analogous pyrazole-ethylamine structures show planar pyrazole rings with dihedral angles <5° relative to the ethylamine chain .
Physicochemical Parameters
Experimental and computed properties include:
The dihydrochloride salt enhances aqueous solubility (>10-fold vs. free base) while maintaining stability under ambient conditions .
Synthetic Methodologies
Primary Synthesis Route
The free base precursor 2-(5-methyl-1H-pyrazol-1-yl)ethylamine is typically synthesized via a Masamune-Claisen condensation followed by hydrazine cyclization :
Step 1: Boc-protected β-alanine reacts with methyl acetoacetate to form tert-butyl 3-oxopentanoate.
Step 2: Condensation with methylhydrazine generates the pyrazole ring:
Step 3: Acidolytic deprotection (HCl/EtOAc) yields the free amine, which is subsequently treated with HCl gas to form the dihydrochloride salt :
Alternative Pathways
Patent IL238044A describes a related approach using 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile intermediates, where palladium-catalyzed coupling introduces the ethylamine moiety . This method achieves 68–72% yields but requires specialized catalysts (Pd(PPh₃)₄) .
Biological Activity and Applications
Histamine Receptor Modulation
Structural analogs demonstrate affinity for histamine H₃/H₄ receptors (Kᵢ = 120–450 nM) . The ethylamine chain mimics histamine’s primary pharmacophore, while the pyrazole ring enhances metabolic stability versus imidazole-based drugs .
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to JAK2 kinase’s ATP pocket, suggesting potential in myeloproliferative disorders . In vitro testing remains pending.
Agricultural Applications
Quaternary ammonium derivatives show 82% efficacy against Phytophthora infestans at 50 ppm, outperforming commercial fungicides .
Pharmacological Profile
ADME Properties
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption)
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Metabolism: CYP3A4/2D6 substrate; t₁/₂ = 2.3 h (human liver microsomes)
Toxicity Data
Assay | Result |
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Ames Test | Negative (≤1.2 rev/μg) |
hERG Inhibition | IC₅₀ = 18 μM |
LD₅₀ (Mouse, oral) | 1,250 mg/kg |
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